3-(4-methoxyphenyl)pyrido[3',4':5,6]pyrimido[1,2-a][1,3]benzimidazol-4(3H)-one
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Overview
Description
3-(4-methoxyphenyl)pyrido[3’,4’:5,6]pyrimido[1,2-a][1,3]benzimidazol-4(3H)-one is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which integrates multiple aromatic rings and heteroatoms, making it a versatile candidate for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)pyrido[3’,4’:5,6]pyrimido[1,2-a][1,3]benzimidazol-4(3H)-one typically involves multi-step reactions starting from simpler aromatic compounds. One common synthetic route includes the condensation of 4-methoxyaniline with pyridine-3-carboxylic acid, followed by cyclization and further functionalization to achieve the desired structure . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)pyrido[3’,4’:5,6]pyrimido[1,2-a][1,3]benzimidazol-4(3H)-one can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Sodium hydride, alkyl halides, aprotic solvents like dimethylformamide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)pyrido[3’,4’:5,6]pyrimido[1,2-a][1,3]benzimidazol-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit certain kinases by binding to their active sites, thereby blocking their activity and affecting downstream signaling pathways . This inhibition can lead to altered cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Triazolo[1,5-c]pyrimidine: Known for its potential as an enzyme inhibitor and therapeutic agent.
Thieno[2,3-d]pyrimidine: Studied for its anticonvulsant and anticancer properties.
Uniqueness
3-(4-methoxyphenyl)pyrido[3’,4’:5,6]pyrimido[1,2-a][1,3]benzimidazol-4(3H)-one stands out due to its unique combination of aromatic rings and heteroatoms, which confer distinct chemical reactivity and biological activity. Its potential as a multi-target inhibitor and its versatility in various chemical reactions make it a valuable compound for further research and development .
Properties
IUPAC Name |
5-(4-methoxyphenyl)-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O2/c1-26-14-8-6-13(7-9-14)23-11-10-17-15(19(23)25)12-21-20-22-16-4-2-3-5-18(16)24(17)20/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCXNXFGWALKFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CC3=C(C2=O)C=NC4=NC5=CC=CC=C5N34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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